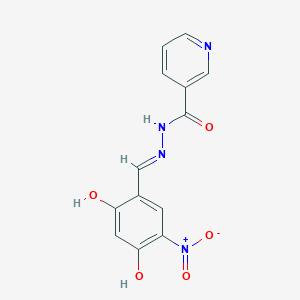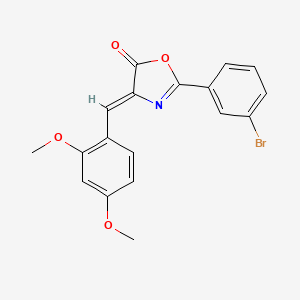![molecular formula C19H20Cl2N2O B5977561 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as DSP-4, is a chemical compound that is widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
作用機序
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone selectively targets noradrenergic neurons in the brain by binding to and destroying the noradrenaline transporter. This leads to a depletion of noradrenaline in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain caused by 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone can have a variety of biochemical and physiological effects. For example, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase anxiety-like behavior in rats, as well as impair cognitive function and memory. Additionally, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to alter the activity of other neurotransmitter systems, such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its selectivity for noradrenergic neurons, which allows researchers to study the effects of noradrenaline depletion in a specific population of neurons. However, one limitation of using 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone is that it can be difficult to interpret the results of experiments due to the complex interactions between different neurotransmitter systems in the brain.
将来の方向性
There are many future directions for research involving 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone. For example, researchers could study the effects of noradrenaline depletion on other physiological systems, such as the immune system. Additionally, researchers could explore the use of 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent for conditions such as depression and anxiety disorders. Finally, researchers could investigate the interactions between 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone and other drugs or neurotransmitter systems in the brain to gain a better understanding of the complex interactions that occur in the brain.
合成法
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized using a variety of methods, including the reaction of 4-bromo-1-(3,4-dichlorobenzyl)piperazine with 4-aminophenylethanone in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reagents, but the overall goal is to create a compound that selectively targets noradrenergic neurons in the brain.
科学的研究の応用
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used to study the effects of stress on the noradrenergic system, as well as the role of the noradrenergic system in drug addiction and depression.
特性
IUPAC Name |
1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGHTACBHPYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)

![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)


![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5977576.png)